(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride
Description
(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride is a chemical compound with a unique structure that combines a cyclopropylmethyl group and a 2-fluorophenylmethyl group attached to an amine
Properties
IUPAC Name |
1-cyclopropyl-N-[(2-fluorophenyl)methyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-11-4-2-1-3-10(11)8-13-7-9-5-6-9;/h1-4,9,13H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPVXLRNXJGZLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC=CC=C2F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride typically involves the reaction of cyclopropylmethylamine with 2-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or amide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (Cyclopropylmethyl)[(2-chlorophenyl)methyl]amine hydrochloride
- (Cyclopropylmethyl)[(2-bromophenyl)methyl]amine hydrochloride
- (Cyclopropylmethyl)[(2-iodophenyl)methyl]amine hydrochloride
Uniqueness
(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the compound, making it a valuable candidate for various applications.
Biological Activity
(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride is a synthetic compound that belongs to the class of phenylethylamines. Its unique structural features, including a cyclopropylmethyl group and a 2-fluorophenylmethyl moiety, suggest significant potential for biological activity, particularly in modulating neurotransmitter systems. This article reviews the compound's biological activity, focusing on its interactions with serotonin receptors and its implications for neuropsychiatric conditions.
Chemical Structure and Properties
The molecular formula of this compound includes carbon, hydrogen, fluorine, and nitrogen atoms. The presence of the fluorine atom enhances lipophilicity and receptor binding affinity, which are critical for its biological activity.
Research indicates that (Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine may interact primarily with serotonin receptors, particularly the 5-HT2C receptor. This interaction is crucial for the modulation of neurotransmitter release and neuronal activity. The introduction of the fluorine atom has been shown to improve brain penetrance, making this compound a candidate for further pharmacological studies.
Biological Activity Overview
The biological activity of (Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine can be summarized as follows:
- Receptor Interaction : Primarily targets serotonin receptors, especially 5-HT2C.
- Neurotransmitter Modulation : Influences neurotransmitter release, which is vital for treating mood disorders and anxiety.
- Potential Therapeutic Applications : Could be developed as a selective agonist or antagonist for various neuropsychiatric conditions .
Study 1: Selectivity at Serotonin Receptors
A study focused on N-substituted 2-phenylcyclopropylmethylamines demonstrated that specific substitutions can enhance selectivity for the 5-HT2C receptor over others like 5-HT2A and 5-HT2B. For instance, compounds with a fluorine substitution exhibited improved selectivity and potency, with EC50 values around 23 nM .
Study 2: Pharmacological Evaluation
In vivo evaluations in animal models have shown that derivatives of (Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine can exhibit antipsychotic-like effects. For example, one derivative demonstrated significant activity in an amphetamine-induced hyperactivity model, suggesting potential applications in treating psychotic disorders .
Comparative Analysis of Related Compounds
| Compound Name | Receptor Target | EC50 (nM) | Selectivity |
|---|---|---|---|
| (Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine | 5-HT2C | ~23 | High |
| N-Methyl derivative | 5-HT2C | ~24 | Fully selective |
| Other phenylethylamines | Various | Varies | Low to Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
